Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 52535-69-0) belongs to the 2-amido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate class, a privileged scaffold in medicinal chemistry derived from the Gewald reaction. With molecular formula C₁₉H₂₁NO₃S and molecular weight 343.44 g/mol, it features a saturated cyclohexene ring fused to a thiophene, an ethyl ester at position 3, and a phenylacetylamino substituent at position 2.

Molecular Formula C19H21NO3S
Molecular Weight 343.4 g/mol
CAS No. 52535-69-0
Cat. No. B186943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS52535-69-0
Molecular FormulaC19H21NO3S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC=CC=C3
InChIInChI=1S/C19H21NO3S/c1-2-23-19(22)17-14-10-6-7-11-15(14)24-18(17)20-16(21)12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,20,21)
InChIKeyANKZPSQIMCYPIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 52535-69-0): Structural Identity and Physicochemical Baseline for Procurement-Directed Differentiation


Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 52535-69-0) belongs to the 2-amido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate class, a privileged scaffold in medicinal chemistry derived from the Gewald reaction. With molecular formula C₁₉H₂₁NO₃S and molecular weight 343.44 g/mol, it features a saturated cyclohexene ring fused to a thiophene, an ethyl ester at position 3, and a phenylacetylamino substituent at position 2 . The compound's calculated logP of 3.98–4.06, polar surface area of ~55–84 Ų, and presence of 5 rotatable bonds define a distinct physicochemical envelope that governs its partitioning, solubility, and target engagement profile relative to close analogs with altered N-acyl substituents, ester modifications, or ring methylation [1].

Why Generic Substitution Fails for Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Key Differentiators vs. In-Class Analogs


Within the tetrahydrobenzothiophene-3-carboxylate family, the precise identity of the N-acyl substituent is the primary driver of biological target engagement, potency, and selectivity. The phenylacetyl group at the 2-position provides a specific combination of π-stacking capacity, hydrophobic surface area, and hydrogen-bonding geometry that cannot be replicated by shorter acyl (acetyl, CAS 5919-29-9), benzoyl, or cyclopropanecarbonyl analogs [1]. Literature data demonstrate that phenylacetyl-containing derivatives exhibit substantially greater CDK-2 inhibitory activity compared to benzoyl-substituted congeners within the same tetrahydrobenzo[b]thiophene carbohydrazide series, confirming that the phenylacetyl moiety confers a non-interchangeable pharmacophoric contribution [2]. Procurement of superficially similar tetrahydrobenzothiophene esters or amides without the exact phenylacetyl substitution pattern risks loss of target engagement and biological activity in downstream applications.

Product-Specific Quantitative Evidence Guide for Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Comparator-Based Differentiation Data


Lipophilicity-Driven Differentiation: logP Comparison vs. Ethyl 2-Acetamido Analog and Class Benchmark

The target compound possesses a calculated logP of 3.98–4.06 (averaged across independent database sources), which is approximately 1.8 log units higher than the simple 2-acetamido analog ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 5919-29-9, estimated logP ~2.2), and sits at the upper bound of the optimal tetrahydrobenzothiophene drug-design window (logP ≈ 2.8–3.5), indicating enhanced membrane permeability potential and hydrophobic target complementarity attributable to the phenylacetyl substituent [1].

Lipophilicity Drug-likeness Physicochemical profiling

Antibacterial Potency Differentiation: Phenylacetyl-Substituted Tetrahydrobenzothiophenes vs. In-Class Amide Variants

In a standardized broth microdilution assay, tetrahydrobenzothiophene-3-carboxylic acid derivatives bearing N-benzamido or N-phenylacetamido substituents achieved MIC values as low as 0.54 μM against Salmonella and 1.00 μM against P. aeruginosa, while the most potent compound (3b) demonstrated an MIC of 0.54–1.11 μM across all four bacterial strains tested (E. coli, P. aeruginosa, Salmonella, S. aureus), substantially outperforming the series median MIC range (0.64–99.92 μM) [1]. Although the target compound is the ethyl ester rather than the free carboxylic acid, the N-phenylacetyl pharmacophore is preserved, and the ethyl ester serves as a prodrug-like motif or a synthetic precursor to the active acid form, distinguishing it from analogs with altered N-acyl groups that showed reduced or absent antibacterial activity in the same study [1].

Antibacterial MIC Gram-negative pathogens

Anticancer Target Engagement: CDK-2 Inhibition Superiority of Phenylacetyl-Substituted Tetrahydrobenzothiophene Derivatives Over Benzoyl Analogs

In a comparative study of tetrahydrobenzo[b]thiophene carbohydrazide derivatives evaluated for CDK-2 inhibitory activity, the phenylacetyl-substituted derivative (compound 11) exhibited the greatest CDK-2 inhibition among the entire series, exceeding the potency of the benzoyl-substituted analog (compound 7) and surpassing the reference CDK inhibitor Roscovitine [1]. Both phenylacetyl (11) and benzoyl (7) derivatives showed potent cytotoxicity and selectivity toward breast cancer cells (MCF-7, MDA-MB-231) and liver HepG2 cells; however, only the phenylacetyl derivative 11 achieved CDK-2 inhibition superior to Roscovitine and induced cell cycle arrest at the G0/G1 phase via apoptotic induction [1]. This head-to-head comparison within the same experimental system demonstrates that the phenylacetyl moiety provides a quantifiable advantage over the benzoyl substituent for CDK-2 target engagement.

CDK-2 inhibition Anticancer Kinase selectivity

Commercial Availability and Purity Benchmarking: Multi-Supplier Sourcing with Verified Purity ≥95% vs. Discontinued or Single-Source Analogs

The target compound (CAS 52535-69-0) is available from at least four independent commercial suppliers with verified purity specifications: 95% (AKSci, 2949CA), 98% (Leyan, 1388340; Moldb, M203143), and 99% (Zibo Hangyu Biotechnology) . In contrast, the closely related 2-acetamido analog (CAS 5919-29-9) is primarily available through custom synthesis only, with limited off-the-shelf inventory [1]. Several other tetrahydrobenzothiophene derivatives bearing modified N-acyl groups (e.g., 2-chloro-2-phenylacetamido, 2,2-diphenylacetamido) are restricted to single-supplier sourcing, creating procurement risk for programs requiring multi-batch reproducibility or competitive sourcing [2]. The multi-supplier landscape for CAS 52535-69-0 reduces single-vendor dependency and facilitates quality benchmarking across batches.

Procurement Supply chain Purity

Polar Surface Area and Hydrogen-Bonding Capacity: Differentiation from Methyl Ester and Carboxamide Analogs

The target compound has a topological polar surface area (TPSA) of 55.4 Ų (Leyan) to 83.64 Ų (Ambinter) and exactly 1 hydrogen bond donor (the amide NH), 4 hydrogen bond acceptors, and 5 rotatable bonds [1]. This profile differentiates it from the analogous methyl ester (CAS 420093-21-6, C₁₈H₁₉NO₃S, MW 329.4), which has a slightly lower molecular weight and different ester steric profile, and from the corresponding carboxamide derivatives that introduce an additional H-bond donor at position 3, altering solubility and permeability characteristics [2]. The ethyl ester provides a balance of hydrolytic stability and lipophilicity that is distinct from both the more labile methyl ester and the more polar, less permeable free carboxylic acid or primary carboxamide forms.

Polar surface area Hydrogen bonding Drug-likeness

Best Research and Industrial Application Scenarios for Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 52535-69-0)


Kinase Inhibitor Lead Discovery: CDK-2-Focused Anticancer Programs

For medicinal chemistry teams developing CDK-2 inhibitors for breast and liver cancer, CAS 52535-69-0 provides a validated phenylacetyl-substituted tetrahydrobenzothiophene scaffold. Direct comparative evidence shows that the phenylacetyl moiety confers superior CDK-2 inhibition compared to the benzoyl-substituted analog (compound 7) and surpasses the reference inhibitor Roscovitine, with concomitant G0/G1 cell cycle arrest and apoptotic induction in MDA-MB-231 breast cancer cells [1]. The ethyl ester functionality serves as a synthetic handle for further derivatization to carbohydrazide or carboxamide analogs, and the compound's logP of ~4.0 ensures adequate cellular permeability for intracellular kinase target engagement [2].

Antibacterial Lead Optimization: Gram-Negative Pathogen-Focused Programs Targeting MsbA or LPS Biogenesis

CAS 52535-69-0 serves as the direct synthetic precursor to the free carboxylic acid form of the phenylacetyl-substituted tetrahydrobenzothiophene chemotype, which has demonstrated MIC values as low as 0.54 μM against Salmonella and 1.00 μM against P. aeruginosa in standardized broth microdilution assays [3]. The ethyl ester can be hydrolyzed under mild conditions to access the active acid pharmacophore, enabling structure–activity relationship (SAR) exploration at the 3-position while retaining the critical N-phenylacetyl group required for antibacterial potency. The multi-supplier availability of the ester in 95–99% purity supports medicinal chemistry campaigns requiring gram-to-kilogram quantities for lead optimization .

Physicochemical Property-Based Library Design: Privileged Scaffold Procurement for Diversity-Oriented Synthesis

The compound occupies a distinct region of drug-like chemical space defined by logP 3.98–4.06, TPSA 55–84 Ų, 5 rotatable bonds, and a single H-bond donor . This profile is well-suited for fragment-based and diversity-oriented synthesis libraries targeting intracellular protein–protein interaction interfaces or hydrophobic enzyme pockets. Compared to more polar 2-amino or 2-acetamido precursors that require custom synthesis, CAS 52535-69-0 is available off-the-shelf from multiple suppliers at 95–99% purity, enabling rapid parallel library construction without the delays associated with custom synthesis of specialized building blocks [4].

Prodrug Strategy Development: Ethyl Ester as a Hydrolytically Tunable Motif for In Vivo Studies

The ethyl ester at position 3 of CAS 52535-69-0 provides a tunable hydrolytic handle for prodrug design. Compared to the corresponding methyl ester (CAS 420093-21-6), the ethyl ester offers enhanced steric protection against premature esterase-mediated hydrolysis, potentially extending plasma half-life while retaining the ability to release the active carboxylic acid in vivo [5]. The compound's logP of ~4.0 and single H-bond donor facilitate oral absorption, making it a suitable starting point for pharmacokinetic optimization in lead series where the free carboxylic acid form (active antibacterial or kinase inhibitor) suffers from poor permeability .

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